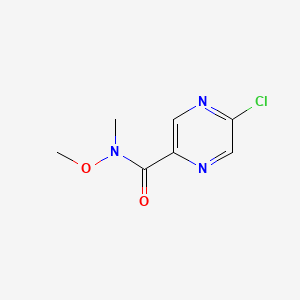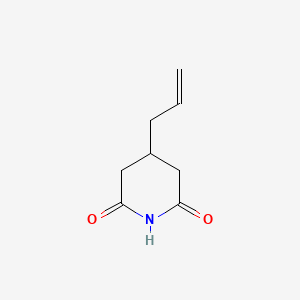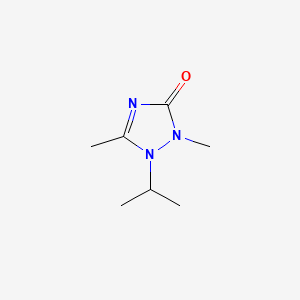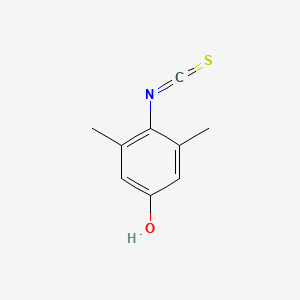
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3, also known as (S)-MTSH-d3, is a deuterated compound that is widely used in scientific research. It is a chiral building block that has a variety of applications in organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (S)-MTSH-d3 is not well understood. However, it is believed to act as a chiral auxiliary in chemical reactions, facilitating the formation of chiral products. It may also have other biological effects, although these have not been extensively studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-MTSH-d3 are not well documented. However, it is known to be a non-toxic compound that is relatively stable under normal laboratory conditions. It is also easily soluble in a variety of organic solvents, making it a versatile compound for use in chemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-MTSH-d3 in lab experiments is its chiral nature. This allows researchers to produce chiral products with high levels of enantioselectivity. In addition, (S)-MTSH-d3 is relatively easy to synthesize and is readily available from commercial suppliers. However, there are also some limitations to using (S)-MTSH-d3. For example, it is a relatively expensive compound, which may limit its use in some research applications. In addition, its mechanism of action is not well understood, which may make it difficult to optimize its use in chemical reactions.
Orientations Futures
There are many potential future directions for research involving (S)-MTSH-d3. One area of interest is the development of new synthetic methods that utilize (S)-MTSH-d3 as a chiral building block. Another area of interest is the study of the compound's biological effects, which may have applications in drug discovery and development. Finally, there is also potential for the development of new chiral catalysts and ligands based on (S)-MTSH-d3.
Méthodes De Synthèse
(S)-MTSH-d3 can be synthesized using several methods. One of the most common methods involves the reaction of (S)-2-methylhexanol with toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylate is then reacted with deuterated sodium methoxide to produce (S)-MTSH-d3. The synthesis of (S)-MTSH-d3 is a multi-step process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
(S)-MTSH-d3 is used in a variety of scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and other bioactive compounds. It has also been used as a reagent in the preparation of chiral ligands for asymmetric catalysis. In addition, (S)-MTSH-d3 has been used in the synthesis of chiral surfactants and polymers.
Propriétés
Numéro CAS |
1329610-58-3 |
|---|---|
Nom du produit |
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 |
Formule moléculaire |
C14H22O3S |
Poids moléculaire |
273.405 |
Nom IUPAC |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
Clé InChI |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
SMILES |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Synonymes |
(2S)-2-(Methyl-d3)-1-hexanol 4-Methylbenzenesulfonate; (S)-2-(Methyl-d3)-1-hexyl Tosylate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)


![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)

![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)